molecular formula C9H9NO4 B1295702 Dimethyl pyridine-2,4-dicarboxylate CAS No. 25658-36-0

Dimethyl pyridine-2,4-dicarboxylate

Cat. No. B1295702
CAS RN: 25658-36-0
M. Wt: 195.17 g/mol
InChI Key: TVKOFNSTLWFQHY-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,4-dicarboxylate is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C7H7NO4. It is related to pyridine by the substitution of two carboxylate groups at the 2 and 4 positions. This compound is of interest in various chemical syntheses and catalytic processes.

Synthesis Analysis

The synthesis of dimethyl pyridine-2,4-dicarboxylate derivatives has been explored in several studies. A novel synthesis approach was described for a related compound, dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, starting from dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate, with an improved overall yield of 69% . Additionally, asymmetric catalysis using "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) has been developed, which is effective in various processes, including the Staudinger synthesis of beta-lactams .

Molecular Structure Analysis

The molecular structure and properties of dimethyl pyridine-2,4-dicarboxylate derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For instance, a combined experimental and quantum chemical study was conducted on a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer, providing insights into the molecular structure and interactions . Similar studies have been performed on other related compounds, contributing to a deeper understanding of the molecular structure of dimethyl pyridine-2,4-dicarboxylate derivatives .

Chemical Reactions Analysis

Dimethyl pyridine-2,4-dicarboxylate is involved in various chemical reactions. For example, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones . Another study reported the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride, proposing a mechanism for this unusual reductive product .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl pyridine-2,4-dicarboxylate derivatives have been extensively studied. For instance, the determination of hydroxy compounds by 4-dimethylaminopyridine-catalyzed acetylation showcases the catalytic properties of the compound, with a specific activity significantly greater than that of pyridine . Additionally, the synthesis, crystal structures, spectral and thermal analysis, and biological activities of copper(II)-pyridine-2,5-dicarboxylate complexes with various ligands have been investigated, revealing different coordination modes and the formation of three-dimensional frameworks through multiple interactions .

Scientific Research Applications

  • 1,4-Dihydropyridine (1,4-DHP)

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. It has been used in the construction of various therapeutic applications .
    • Methods of Application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
    • Results or Outcomes : The therapeutic applications of 1,4-DHP range from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
  • Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate

    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
  • Dimethyl 2,6-pyridinedicarboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound may be used in the synthesis of a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The macrocycle acts as a host molecule capable of forming complexes with diphenylurea derivatives .
  • Pyridine-2,4-Dicarboxylate

    • Scientific Field : Coordination Chemistry
    • Application Summary : The hydrothermal reaction of the pyridine-2,4-dicarboxylate (2,4-pdc) dianion with various 3d metal (II) cations resulted in the formation of a series of one-, two- and three-dimensional coordination polymers .
    • Methods of Application : 2,4-pdc reacted directly with MnCl2 or FeCl2 in water at 200 °C under mild basic conditions .
    • Results or Outcomes : The reaction gave a dense three-dimensional polymer, [M(2,4-pdc)] (M = Mn, 1a; M = Fe, 1b), which supports a highly-connected three-dimensional magnetic exchange lattice .
  • Zinc(II) Complexes with Dimethyl 2,2’-Bipyridine-4,5-dicarboxylate

    • Scientific Field : Biochemistry
    • Application Summary : These complexes were assessed for in vitro antimicrobial activity against two bacterial (Pseudomonas aeruginosa and S. aureus) and two fungal (C. albicans and C. parapsilosis) strains .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the antimicrobial activity assessments are not specified in the source .
  • Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate

    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates

    • Scientific Field : Biochemistry
    • Application Summary : 3-substituted pyridine 2,4-dicarboxylates were identified as potential inhibitors of the histone demethylase JMJD2E .
    • Methods of Application : Microwave-assisted palladium-catalysed cross coupling methodology was developed to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold .
    • Results or Outcomes : A subset of substitution patterns yielded inhibitors with selectivity for JMJD2E over PHD2 .
  • Dimethyl 2,6-Pyridinedicarboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
  • Dimethyl 2,5-pyridine dicarboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
  • Scientific Field : Chemical Synthesis
  • Application Summary : This compound is used as a building block in chemical synthesis .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
  • Scientific Field : Organic Chemistry
  • Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
  • Scientific Field : Organic Chemistry
  • Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

Safety And Hazards

Dimethyl pyridine-2,4-dicarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .

Future Directions

Dimethyl pyridine-2,6-dicarboxylate could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation . These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .

properties

IUPAC Name

dimethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOFNSTLWFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291896
Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyridine-2,4-dicarboxylate

CAS RN

25658-36-0
Record name 25658-36-0
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Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-2,4-dicarboxylate
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Synthesis routes and methods

Procedure details

PCl5 (39 g; 0.186 mol; 3 eq) and pyridine-2,4-dicarboxylic acid (11.5 g; 6.2×10−2 mol) are introduced into a 500 mL flask. The mixture is stirred at ambient temperature for 45 minutes: it forms a green liquid. It is then diluted with dichloromethane (80 mL) then methanol is added (20 mL) with caution. The whole is poured into water H2O (300 mL) containing 60 g of NaHCO3, the aqueous phase is washed with dichloromethane (4×50 mL) and the organic phase is washed with 1M Na2CO3 (2×50 mL). The crude product is purified by flash chromatography (eluent: 75:25 AcOEt/cyclohexane).
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Brewitz, Y Nakashima, A Tumber, E Salah… - Journal of Fluorine …, 2021 - Elsevier
2-Oxoglutarate (2OG) oxygenases have important roles in human biology and are validated medicinal chemistry targets. Improving the selectivity profile of broad-spectrum 2OG …
Number of citations: 8 www.sciencedirect.com
L Brewitz, A Tumber, A Thalhammer, E Salah… - …, 2020 - Wiley Online Library
The human 2‐oxoglutarate (2OG)‐dependent oxygenase aspartate/asparagine‐β‐hydroxylase (AspH) is a potential medicinal chemistry target for anticancer therapy. AspH is present …
J Bielavský, J Kassa, I Elsnerová… - Collection of …, 1998 - cccc.uochb.cas.cz
Monoquaternary reactivators of cholinesterase 3a-3c were prepared by quaternization of substituted pyridine-2-carbaldoximes with an ester (1a, 1b) or carbamoyl (2) function in position …
Number of citations: 21 cccc.uochb.cas.cz
FL Hsu, SY Bae, J McGuire, DR Anderson… - ACS Medicinal …, 2019 - ACS Publications
The threat of a deliberate release of chemical nerve agents has underscored the need to continually improve field effective treatments for these types of poisonings. The oxime …
Number of citations: 5 pubs.acs.org
W Zheng, Y Huang - MedChemComm, 2014 - pubs.rsc.org
Since the identification of the Jumonji C-domain-containing α-ketoglutarate-dependent histone Nε-methyl-lysine demethylases in 2006, exemplified with the JMJD2 (Jumonji domain-…
Number of citations: 9 pubs.rsc.org
Y Miyake, Y Itoh, A Hatanaka, Y Suzuma… - Bioorganic & Medicinal …, 2019 - Elsevier
Histone lysine demethylases (KDMs) have drawn much attention as targets of therapeutic agents. KDM5 proteins, which are Fe(II)/α-ketoglutarate-dependent demethylases, are …
Number of citations: 29 www.sciencedirect.com
M Das, T Yang, J Dong, F Prasetya… - Chemistry–An Asian …, 2018 - Wiley Online Library
Dynamic combinatorial chemistry (DCC) is a powerful supramolecular approach for discovering ligands for biomolecules. To date, most, if not all, biologically templated DCC systems …
Number of citations: 27 onlinelibrary.wiley.com
MV Rubtsov, EE Mikhlina… - Russian Chemical …, 1960 - iopscience.iop.org
THE CHEMISTRY OF QUINUCLIDINE DERIVATIVES Page 1 Russian Chemical Reviews THE CHEMISTRY OF QUINUCLIDINE DERIVATIVES To cite this article: MV Rubtsov et al …
Number of citations: 12 iopscience.iop.org
VE Blokhin, ZY Kokoshko, EP Dartsenko… - Journal of General …, 1969 - Consultants Bureau
Number of citations: 1

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